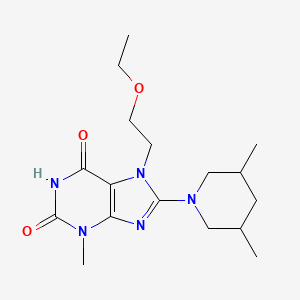
(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-epi-Demeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its structural similarity to other tetracyclines and is used primarily in scientific research. The compound is characterized by the presence of a chlorine atom at the 7-position and a dimethylamino group at the 4-position, which distinguishes it from other tetracyclines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Demeclocycline involves the chemical modification of demeclocycline. The process typically includes the epimerization of the 4-position hydroxyl group. This can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions. The reaction conditions must be carefully monitored to ensure the correct epimerization without degrading the compound.
Industrial Production Methods
Industrial production of 4-epi-Demeclocycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-epi-Demeclocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 4-epi-Demeclocycline with modified functional groups
Applications De Recherche Scientifique
4-epi-Demeclocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to bacterial resistance and the mechanism of action of tetracycline antibiotics.
Medicine: Research on 4-epi-Demeclocycline includes its potential use in treating bacterial infections and its role in inhibiting protein synthesis.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical products.
Mécanisme D'action
4-epi-Demeclocycline exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action impairs the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. The compound’s mechanism of action is similar to that of other tetracyclines, but its unique structural features may confer specific advantages in certain applications.
Comparaison Avec Des Composés Similaires
4-epi-Demeclocycline is compared with other tetracycline antibiotics such as:
Demeclocycline: The parent compound, known for its use in treating bacterial infections and its role in research on bacterial resistance.
Tetracycline: A widely used antibiotic with a broad spectrum of activity.
Doxycycline: Known for its improved pharmacokinetic properties and reduced side effects.
Minocycline: Noted for its high biological activity and effectiveness against tetracycline-resistant pathogens.
The uniqueness of 4-epi-Demeclocycline lies in its specific structural modifications, which may enhance its stability, activity, or specificity in certain research applications.
Propriétés
Formule moléculaire |
C21H22Cl2N2O8 |
|---|---|
Poids moléculaire |
501.3 g/mol |
Nom IUPAC |
(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6?,7?,14-,15+,21?;/m1./s1 |
Clé InChI |
OAPVUSSHCBRCOL-ONEITGFHSA-N |
SMILES isomérique |
CN(C)[C@@H]1C2CC3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
SMILES canonique |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14101394.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101407.png)



![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14101431.png)
![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)
![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)
![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14101469.png)
![6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14101476.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101477.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101479.png)
![1-[3-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101481.png)
![[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14101485.png)
